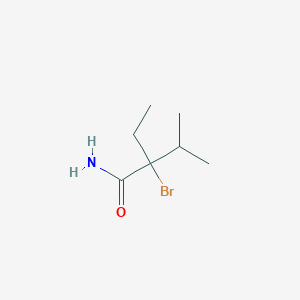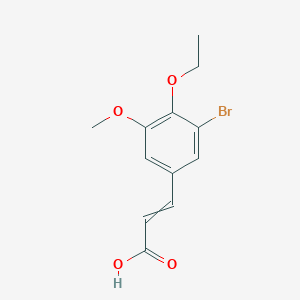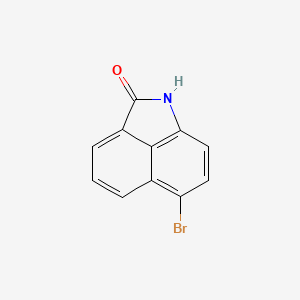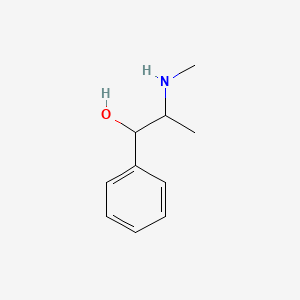
Ibrotamide
概要
説明
イブロタミドは、分子式がC7H14BrNO 、分子量が208.1 g/mol の化学化合物です 。そのユニークな構造と性質により、さまざまな科学分野で注目されています。 イブロタミドは、2-ブロモ-2-エチル-3-メチル-ブチルアミド とも呼ばれます .
製法
イブロタミドの合成は、いくつかの工程が含まれます。 一般的な方法の1つは、有機塩基および非プロトン性溶媒の存在下で、エチルフェニル酢酸 とイソプロピルトロパノール を反応させることです 。反応条件は、通常、-10°C〜30°Cの温度と2〜5時間の反応時間を含みます。 中間体は、さまざまな溶媒と試薬を使用してさらに処理され、最終生成物が得られます .
準備方法
The synthesis of ibrotamide involves several steps. One common method includes the reaction of ethyl phenylacetate with isopropyl tropanol in the presence of an organic base and aprotic solvent . The reaction conditions typically involve temperatures ranging from -10°C to 30°C and reaction times of 2 to 5 hours. The intermediate products are then further processed using various solvents and reagents to obtain the final product .
化学反応の分析
イブロタミドは、次のようないくつかのタイプの化学反応を起こします。
酸化: イブロタミドは、特定の条件下で酸化され、さまざまな酸化生成物を形成することができます。
還元: 還元反応は、イブロタミドを異なる還元型に変換することができます。
これらの反応に使用される一般的な試薬には、ブロモメタン 、アルカリ金属 、および金属水素化物 が含まれます 。これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。
科学研究における用途
イブロタミドは、科学研究において幅広い用途があります。これには以下が含まれます。
化学: さまざまな化学反応および合成プロセスにおいて試薬として使用されます。
生物学: 潜在的な生物活性および生体分子との相互作用について研究されています。
医学: 潜在的な治療効果および医薬品開発のための前駆体として調査されています。
科学的研究の応用
Ibrotamide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of various industrial chemicals and materials.
作用機序
イブロタミドの作用機序は、特定の分子標的および経路との相互作用に関与しています。特定の受容体や酵素に作用し、その活性を調節することで、さまざまな生物学的効果をもたらすことが知られています。 関与する正確な分子標的および経路は依然として調査中ですが、細胞内のいくつかの重要なプロセスに影響を与えると考えられています .
類似化合物との比較
イブロタミドは、その特定の構造と性質により、他の類似化合物と比較してユニークです。類似した化合物には、以下が含まれます。
イプラトロピウム臭化物: 呼吸器疾患の治療における気管支拡張薬として使用されます.
イトプリド塩酸塩: 消化器疾患の治療に使用されます.
イブロタミドは、その独特の化学構造と、それが起こす特定の反応により、さまざまな用途に役立つ貴重な化合物です。
特性
IUPAC Name |
2-bromo-2-ethyl-3-methylbutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14BrNO/c1-4-7(8,5(2)3)6(9)10/h5H,4H2,1-3H3,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQZUCYWIGWXZQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(C)C)(C(=O)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80861954 | |
| Record name | 2-Bromo-2-ethyl-3-methylbutanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80861954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
466-14-8 | |
| Record name | Ibrotamide [INN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000466148 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Bromo-2-ethyl-3-methylbutanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80861954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | IBROTAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/09C8B34RDF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-chloro-4H-pyrimido[1,2-b]pyridazin-4-one](/img/structure/B1617706.png)

![1-[2-(azepan-1-yl)-2-oxoethyl]-1H-indole-3-carbaldehyde](/img/structure/B1617712.png)

![2-[2-(4-Bromophenyl)-2-oxoethoxy]benzamide](/img/structure/B1617714.png)

![2-[(3-Bromo-4-methoxyphenyl)methylidene]propanedinitrile](/img/structure/B1617716.png)
![2-Mercapto-3-phenyl-3,5,6,7,8,9-hexahydro-10-thia-1,3-diaza-benzo[a]azulen-4-one](/img/structure/B1617719.png)





![(1S,5S,8S)-4,4,8-Trimethyltricyclo[6.3.1.01,5]dodec-2-ene](/img/structure/B1617729.png)
